2-Methyl-2-butene 2-Methyl-2-butene 2-Methyl-2-butene is a trisubstituted olefin. It acts as guest and forms stable solid host-guest complexes with self-assembled benzophenone bis-urea macrocycles. The impact of active chlorine on photo-oxidation of 2-methyl-2-butene was studied. Photosensitized oxidation of 2-methyl-2-butene adsorbed on internal framework of Na-ZSM-5 zeolite was studied. Gas-phase reaction of 2-methyl-2-butene with ozone has been investigated. Kinetics of liquid-phase alkylation of 3-methylthiophene with 2-methyl-2-butene on supported phosphoric acid has been reported.
2-Methyl-2-butene is a trisubstituted olefin which is mostly used as a precursor for peroxyacetyl nitrate. It can be prepared by the acid-catalyzed dehydration of 3-methyl-2-butanol. It has 3 alkyl groups on the double bond.
2-Methyl-2-butene (β-Isoamylene, Amylene) is a trisubstituted olefin. It acts as guest and forms stable solid host-guest complexes with self-assembled benzophenone bis-urea macrocycles. The effect of active chlorine formulations on photodecomposition of 2-methyl-2-butene has been studied. Its reaction with ozone in gas-phase has been reported to afford carbonym derivatives.
2-Methyl-2-butene acts as guest and forms stable solid host-guest complexes with self-assembled benzophenone bis-urea macrocycles. The impact of active chlorine on photooxidation of 2-methyl-2-butene was studied. Photosensitized oxidation of 2-methyl-2-butene adsorbed on internal framework of Na-ZSM-5 zeolite was studied.
2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air.
Rubber particle is a polymer consisting of cis-linked prenyl units. It contains a cis-1,4-polyisoprene.
Brand Name: Vulcanchem
CAS No.: 513-35-9
VCID: VC21202650
InChI: InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3
SMILES: CC=C(C)C
Molecular Formula: C5H10
Molecular Weight: 70.13 g/mol

2-Methyl-2-butene

CAS No.: 513-35-9

Cat. No.: VC21202650

Molecular Formula: C5H10

Molecular Weight: 70.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-butene - 513-35-9

Specification

Description 2-Methyl-2-butene is a trisubstituted olefin. It acts as guest and forms stable solid host-guest complexes with self-assembled benzophenone bis-urea macrocycles. The impact of active chlorine on photo-oxidation of 2-methyl-2-butene was studied. Photosensitized oxidation of 2-methyl-2-butene adsorbed on internal framework of Na-ZSM-5 zeolite was studied. Gas-phase reaction of 2-methyl-2-butene with ozone has been investigated. Kinetics of liquid-phase alkylation of 3-methylthiophene with 2-methyl-2-butene on supported phosphoric acid has been reported.
2-Methyl-2-butene is a trisubstituted olefin which is mostly used as a precursor for peroxyacetyl nitrate. It can be prepared by the acid-catalyzed dehydration of 3-methyl-2-butanol. It has 3 alkyl groups on the double bond.
2-Methyl-2-butene (β-Isoamylene, Amylene) is a trisubstituted olefin. It acts as guest and forms stable solid host-guest complexes with self-assembled benzophenone bis-urea macrocycles. The effect of active chlorine formulations on photodecomposition of 2-methyl-2-butene has been studied. Its reaction with ozone in gas-phase has been reported to afford carbonym derivatives.
2-Methyl-2-butene acts as guest and forms stable solid host-guest complexes with self-assembled benzophenone bis-urea macrocycles. The impact of active chlorine on photooxidation of 2-methyl-2-butene was studied. Photosensitized oxidation of 2-methyl-2-butene adsorbed on internal framework of Na-ZSM-5 zeolite was studied.
2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air.
Rubber particle is a polymer consisting of cis-linked prenyl units. It contains a cis-1,4-polyisoprene.
CAS No. 513-35-9
Molecular Formula C5H10
Molecular Weight 70.13 g/mol
IUPAC Name 2-methylbut-2-ene
Standard InChI InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3
Standard InChI Key BKOOMYPCSUNDGP-UHFFFAOYSA-N
SMILES CC=C(C)C
Canonical SMILES CC=C(C)C
Boiling Point 38.5 °C
37.5-38.5 °C
Colorform LIQUID AT ROOM TEMPERATURE
Colorless volatile liquid
Flash Point less than 20 °F (NFPA, 2010)
Melting Point -133.7 °C
-133.61 °C

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